(2S)-1-(Chloroacetyl)azetidine-2-carboxylic acid
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Overview
Description
(2S)-1-(Chloroacetyl)azetidine-2-carboxylic acid: is a chiral compound with a unique structure that includes an azetidine ring, a carboxylic acid group, and a chloroacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1-(Chloroacetyl)azetidine-2-carboxylic acid typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors such as amino acids or other nitrogen-containing compounds.
Introduction of the Chloroacetyl Group: The chloroacetyl group can be introduced via acylation reactions using chloroacetyl chloride in the presence of a base such as triethylamine.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide or carboxylating agents.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloroacetyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Hydrolysis: The chloroacetyl group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.
Major Products:
Substitution Products: Various substituted azetidine derivatives.
Oxidation Products: Oxidized forms of the azetidine ring or the chloroacetyl group.
Reduction Products: Reduced forms of the functional groups.
Hydrolysis Products: Carboxylic acids and other hydrolyzed derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (2S)-1-(Chloroacetyl)azetidine-2-carboxylic acid can be used as a building block in the synthesis of more complex organic molecules.
Chiral Catalysts: Its chiral nature makes it useful in the development of chiral catalysts for asymmetric synthesis.
Biology and Medicine:
Drug Development: The compound’s unique structure and reactivity make it a candidate for drug development, particularly in designing molecules with specific biological activities.
Biochemical Studies: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry:
Material Science: The compound can be utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2S)-1-(Chloroacetyl)azetidine-2-carboxylic acid involves its interaction with various molecular targets, depending on its application. For instance:
Enzyme Inhibition: The compound can act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
Metabolic Pathways: The compound can be involved in metabolic pathways, influencing the synthesis or degradation of biomolecules.
Comparison with Similar Compounds
(2S)-1-(Bromoacetyl)azetidine-2-carboxylic acid: Similar structure but with a bromoacetyl group instead of a chloroacetyl group.
(2S)-1-(Fluoroacetyl)azetidine-2-carboxylic acid: Contains a fluoroacetyl group.
(2S)-1-(Iodoacetyl)azetidine-2-carboxylic acid: Contains an iodoacetyl group.
Uniqueness:
Reactivity: The chloroacetyl group in (2S)-1-(Chloroacetyl)azetidine-2-carboxylic acid provides unique reactivity compared to its bromo, fluoro, and iodo counterparts.
Applications: Its specific reactivity and properties make it suitable for certain applications where other similar compounds may not be as effective.
This detailed article provides a comprehensive overview of this compound, covering its preparation, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
255882-89-4 |
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Molecular Formula |
C6H8ClNO3 |
Molecular Weight |
177.58 g/mol |
IUPAC Name |
(2S)-1-(2-chloroacetyl)azetidine-2-carboxylic acid |
InChI |
InChI=1S/C6H8ClNO3/c7-3-5(9)8-2-1-4(8)6(10)11/h4H,1-3H2,(H,10,11)/t4-/m0/s1 |
InChI Key |
JYUPFCQRUCBSIO-BYPYZUCNSA-N |
Isomeric SMILES |
C1CN([C@@H]1C(=O)O)C(=O)CCl |
Canonical SMILES |
C1CN(C1C(=O)O)C(=O)CCl |
Origin of Product |
United States |
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